molecular formula C10H16ClNO3 B1340560 Ethyl 1-(chloroacetyl)piperidine-2-carboxylate CAS No. 1008946-66-4

Ethyl 1-(chloroacetyl)piperidine-2-carboxylate

Cat. No.: B1340560
CAS No.: 1008946-66-4
M. Wt: 233.69 g/mol
InChI Key: LVJSWQWZFDHDMV-UHFFFAOYSA-N
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Description

Ethyl 1-(chloroacetyl)piperidine-2-carboxylate: is a chemical compound with the molecular formula C10H16ClNO3 and a molecular weight of 233.69 g/mol . It is a piperidine derivative, characterized by the presence of an ethyl ester group, a chloroacetyl group, and a piperidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(chloroacetyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with chloroacetyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(chloroacetyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 1-(chloroacetyl)piperidine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(chloroacetyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various cellular processes .

Comparison with Similar Compounds

  • Ethyl 1-(2-chloroacetyl)piperidine-2-carboxylate
  • Methyl 1-(chloroacetyl)piperidine-2-carboxylate
  • Ethyl 1-(bromoacetyl)piperidine-2-carboxylate

Comparison: this compound is unique due to its specific chloroacetyl group, which imparts distinct reactivity compared to its analogs. The presence of the ethyl ester group also influences its solubility and reactivity, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 1-(2-chloroacetyl)piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3/c1-2-15-10(14)8-5-3-4-6-12(8)9(13)7-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJSWQWZFDHDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585351
Record name Ethyl 1-(chloroacetyl)piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008946-66-4
Record name Ethyl 1-(2-chloroacetyl)-2-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008946-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(chloroacetyl)piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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